N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichloro-2-methoxybenzamide
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Overview
Description
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichloro-2-methoxybenzamide is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichloro-2-methoxybenzamide typically involves the following steps:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichloro-2-methoxybenzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents on the benzene ring.
Oxidation and Reduction: The benzothiazole moiety can participate in oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield methoxy or tert-butoxy derivatives .
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichloro-2-methoxybenzamide has a wide range of scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anti-tubercular agent due to its ability to inhibit Mycobacterium tuberculosis.
Biological Research: The compound is used in molecular docking studies to explore its interactions with various biological targets.
Materials Science: Its luminescent properties make it useful in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichloro-2-methoxybenzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme DNA gyrase in Mycobacterium tuberculosis, leading to the disruption of DNA replication and bacterial cell death . The compound’s benzothiazole moiety plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide (BHPO1)
- N-[3-(benzothiazol-2-yl)-4-hydroxyphenyl]-octanamide (BHPO2)
- N-[4-(benzothiazol-2-yl)phenyl]-octanamide (BPO)
Uniqueness
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichloro-2-methoxybenzamide is unique due to its dichloro and methoxy substituents, which enhance its biological activity and luminescent properties compared to other benzothiazole derivatives . These structural features contribute to its higher potency and specificity in various applications.
Properties
Molecular Formula |
C21H14Cl2N2O2S |
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Molecular Weight |
429.3 g/mol |
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichloro-2-methoxybenzamide |
InChI |
InChI=1S/C21H14Cl2N2O2S/c1-27-19-15(10-13(22)11-16(19)23)20(26)24-14-8-6-12(7-9-14)21-25-17-4-2-3-5-18(17)28-21/h2-11H,1H3,(H,24,26) |
InChI Key |
MVQCQKUBGSVKCU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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